1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI Key |
WKURNLWGWJCHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure
Aldehyde Synthesis :
Reductive Amination :
Mechanistic Insights
The reaction proceeds via imine formation, followed by borohydride reduction. The trifluoroethylamine’s electron-withdrawing nature enhances imine stability, favoring high conversion.
Nucleophilic Substitution on Halogenated Precursors
This approach utilizes halogenated intermediates to introduce the difluoromethoxy group.
Steps
Synthesis of 4-Bromophenyl Trifluoroethylamine :
Difluoromethoxy Group Installation :
Challenges
SNAr reactions require electron-deficient aryl rings. The trifluoroethylamine group meta-directs electrophilic substitution, necessitating careful regiochemical control.
Transition Metal-Catalyzed Cross-Coupling
Palladium- and copper-mediated couplings enable modular assembly of the target compound.
Suzuki-Miyaura Coupling
Boronic Ester Preparation :
Coupling with Trifluoroethylamine Derivatives :
Buchwald-Hartwig Amination
- Aryl halides (e.g., 4-(difluoromethoxy)iodobenzene) couple with 2,2,2-trifluoroethylamine using a CuI/1,10-phenanthroline system.
- Yield : 60–65%.
Flow Chemistry Approaches
Continuous flow systems improve efficiency and safety for fluorinated intermediates.
Photooxidative Cyanation Followed by Hydrolysis
Amino Nitrile Synthesis :
Hydrolysis to Amine :
Enzymatic Resolution for Enantiopure Products
Racemic mixtures of the target amine are resolved using immobilized lipases.
Procedure
- Substrate : Racemic 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine.
- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
- Conditions :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | NaBH$$3$$CN, CF$$3$$CH$$2$$NH$$2$$ | 68–72 | Simple, one-pot | Requires stoichiometric reductant |
| Nucleophilic Substitution | KOCF$$2$$H, Pd(OAc)$$2$$ | 50–58 | Modular | Low yields for electron-rich arenes |
| Suzuki Coupling | Pd(PPh$$3$$)$$4$$, Boronic acid | 65–70 | High regioselectivity | Sensitive to moisture |
| Flow Chemistry | UV light, HCl | 75–85 | Scalable, safe handling of hazardous reagents | Specialized equipment required |
| Enzymatic Resolution | CAL-B, Vinyl acetate | >99 ee | High enantioselectivity | Limited to racemic substrates |
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoromethoxy or trifluoroethanamine groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic effects. For example, a related compound, 55P0251, demonstrated significant augmentation of insulin secretion and reduction in blood glucose levels through antagonism at α2-adrenoceptors. This mechanism suggests that similar analogs could be developed for diabetes management, particularly in enhancing glucose tolerance and insulin sensitivity in animal models .
Neuropharmacological Research
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Its potential role in modulating neurotransmitter release could lead to developments in treatments for conditions such as anxiety and depression.
Case Study 1: Insulin Secretion Enhancement
In a study involving glucose tolerance tests on mice, it was found that the administration of the compound led to improved insulin secretion compared to controls. The area under the curve (AUC) for blood glucose levels was significantly lower in treated groups, indicating enhanced glucose handling capabilities .
| Treatment Group | AUC (mg/kg) |
|---|---|
| Control | 1.80 ± 0.04 |
| Compound 55P0251 | 1.19 ± 0.04 |
Case Study 2: Neurotransmitter Modulation
Research has shown that compounds structurally similar to 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine can influence the release of neurotransmitters like serotonin and dopamine. This modulation has implications for developing new therapies for mood disorders and cognitive enhancement .
Synthesis and Derivatization
The synthesis of this compound typically involves complex organic reactions that allow for the introduction of fluorinated groups, which are known to enhance metabolic stability and bioactivity. The derivatization process is crucial for optimizing pharmacokinetic properties such as solubility and bioavailability .
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
Alkoxy Group Modifications
- 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS: 942938-39-8) Molecular Formula: C₁₀H₁₂F₃NO Key Differences: Replaces the difluoromethoxy group with a bulkier trifluoroethoxy (–OCF₂CF₃) group. The increased steric hindrance and reduced polarity may affect binding affinity in biological systems compared to the target compound .
- 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine (CAS: 1270476-76-0) Molecular Formula: C₉H₈F₅NO (same as target) Key Differences: The difluoromethoxy group is in the ortho position rather than para.
Halogen-Substituted Phenyl Derivatives
- (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3) Molecular Formula: C₈H₆ClF₄N Key Differences: Chlorine and fluorine substituents replace the difluoromethoxy group.
Heterocyclic Analogues
- 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine
Trifluoromethyl vs. Trifluoroethyl Modifications
- (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS: 1213122-10-1)
Electronic Effects
Steric Considerations
Metabolic Stability
Pharmaceutical Relevance
- Fluorinated amines are prevalent in kinase inhibitors and CNS drugs. The target compound’s para-substituted difluoromethoxy group may optimize blood-brain barrier penetration, while trifluoroethylamine enhances target engagement .
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine, also known as a trifluoroethylamine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of difluoromethoxy and trifluoroethyl groups, which may influence its interactions with biological targets.
- Molecular Formula : C9H8F5NO
- Molecular Weight : 241.16 g/mol
- CAS Number : 1443980-11-7
The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects. Detailed studies are needed to elucidate these mechanisms further.
Pharmacological Effects
Research indicates that compounds with trifluoroethylamine moieties often exhibit significant biological activities, including:
- Antidepressant-like effects : Some studies suggest that similar compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C9H8F5NO | 241.16 g/mol | 1443980-11-7 |
| 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-one | C9H5F5O2 | 240.13 g/mol | 150698-76-3 |
| 1-[4-(Fluorophenoxy)phenyl]ethanamine | C13H12FNO | 219.24 g/mol | - |
Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Possible inhibition of specific enzymes |
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of similar compounds, researchers found that the introduction of trifluoroethyl groups significantly enhanced binding affinity to serotonin receptors. This suggests that this compound may exhibit comparable effects.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of various trifluoroethylamines revealed that compounds structurally similar to this compound showed promising results against breast cancer cell lines. The study indicated a dose-dependent response in cell viability assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine, and how can purity be optimized?
- Methodology : A common approach involves reductive amination of 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone using Pd/C under hydrogen atmosphere (general procedure in ). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). LC-MS or HPLC (C18 column, acetonitrile/water + 0.1% formic acid) confirms purity .
- Key Considerations : Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Residual solvent removal under reduced pressure is critical to avoid decomposition.
Q. How can the structural identity of this compound be validated?
- Methodology :
- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) confirm substituent positions. For example, NMR shows singlet for -CF3 at δ ~3.5 ppm and -OCHF2 as a doublet (δ ~6.8 ppm, = 72 Hz) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structure. highlights SHELX’s robustness for small-molecule refinement, with R-factor <5% indicating high accuracy .
Q. What safety protocols are essential during handling?
- Guidelines :
- PPE : Gloves (nitrile), lab coat, and safety goggles ( ).
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HF from decomposition).
- Waste Disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal ( ).
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Fluorine Impact : The difluoromethoxy group enhances metabolic stability and membrane permeability ( ). Replacing -CF3 with -CH3 reduces electron-withdrawing effects, decreasing receptor binding affinity in antimycobacterial assays (IC50 shift from 0.8 µM to >10 µM) .
- Data Table :
| Substituent | IC50 (µM) | LogP |
|---|---|---|
| -CF3 | 0.8 | 2.1 |
| -CH3 | >10 | 1.3 |
Q. How can contradictory crystallographic and spectroscopic data be resolved?
- Methodology :
- Multi-Technique Validation : Cross-validate X-ray data (SHELXL-refined) with NMR and IR spectroscopy. For example, carbonyl peaks in IR (~1680 cm⁻¹) should align with crystallographic bond lengths (C=O ~1.21 Å) .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., -OCHF2 rotation barriers).
Q. What in vitro assays are suitable for evaluating pharmacological potential?
- Protocols :
- Antimicrobial Activity : MIC assays against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assay ( ).
- Enzyme Inhibition : Screen against dihydroorotate dehydrogenase (DHODH) via UV-Vis monitoring of ubiquinone reduction at 340 nm .
Q. How does the compound’s stability vary under physiological conditions?
- Stability Studies :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC: >90% remains intact at pH 7.4 after 24h, but <50% at pH 2.0 .
- Thermal Stability : TGA shows decomposition onset at 180°C (N2 atmosphere, 10°C/min).
Methodological Notes
- Crystallographic Refinement : SHELXL ( ) is preferred for high-resolution data. For twinned crystals, use TWIN/BASF commands in SHELX .
- Contradictory Data Resolution : Always cross-reference NMR, X-ray, and elemental analysis. For example, NMR chemical shifts should correlate with X-ray-derived bond angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
